2-(4-(Trifluoromethyl)phenyl)-1H-imidazole
Overview
Description
“2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with a trifluoromethyl group are often used in the development of agrochemical and pharmaceutical compounds due to the unique physicochemical properties of the fluorine atom1.
Synthesis Analysis
The synthesis of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” is not explicitly mentioned in the available literature. However, the synthesis of similar compounds often involves the introduction of a trifluoromethyl group into the molecule1.
Molecular Structure Analysis
The molecular structure of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” is not explicitly described in the available literature. However, compounds with a trifluoromethyl group often have unique structural characteristics due to the presence of the fluorine atom1.
Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not detailed in the available literature. However, compounds with a trifluoromethyl group are often involved in various chemical reactions due to the unique reactivity of the fluorine atom1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not explicitly described in the available literature. However, compounds with a trifluoromethyl group often exhibit unique physical and chemical properties due to the presence of the fluorine atom1.
Scientific Research Applications
Microwave-Assisted Synthesis
A study by Menteşe et al. (2013) explored the microwave-assisted synthesis of 2‐(4‐(trifluoromethyl)phenyl)‐1H‐benzo[d]imidazole derivatives. These compounds exhibited significant lipase inhibition and antioxidant activities, highlighting their potential in biological applications. The use of microwave techniques provided an efficient and rapid method for producing these derivatives (Menteşe et al., 2013).
Corrosion Inhibition
Research by Prashanth et al. (2021) demonstrated the corrosion inhibition potential of imidazole derivatives, including those similar to 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole, on mild steel in acidic solutions. These compounds showed high corrosion inhibition efficiency and strong adsorption on the metal surface, following the Langmuir model (Prashanth et al., 2021).
Antimicrobial and Antituberculosis Agents
Jadhav et al. (2009) synthesized novel 2-(4-(1H-[1,2,4]-triazol-1-yl)phenyl)-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives. These compounds were evaluated for their antibacterial and antitubercular activities, showing promise as antimicrobials and antimycobacterials (Jadhav et al., 2009).
Curing Agents in Polymer Chemistry
Ghaemy et al. (2012) conducted a study on curing diglycidylether of bisphenol-A (DGEBA) with fluorinated curing agents, including 4,4′-(2-(4-(trifluoromethyl)phenyl)-1H-imidazole-4,5-diyl)diphenol. The research demonstrated improvements in water repellency and thermal stability of the cured materials, indicating the utility of these compounds in polymer chemistry (Ghaemy et al., 2012).
Green Synthesis Methods
Bandyopadhyay et al. (2014) reported an eco-friendly synthesis method for 2-aryl-4-phenyl-1H-imidazoles, showcasing the environmental benefits of such approaches in the production of imidazole derivatives (Bandyopadhyay et al., 2014).
Safety And Hazards
The safety and hazards associated with “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not explicitly described in the available literature. However, it’s important to handle all chemical compounds with care and appropriate safety measures23.
Future Directions
The future directions for the research and development of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not explicitly described in the available literature. However, there is ongoing interest in the development of new applications for compounds with a trifluoromethyl group due to their unique properties14.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole”. For a more comprehensive analysis, further research and expert consultation may be required.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKWZQLMUSLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466520 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)-1H-imidazole | |
CAS RN |
34898-30-1 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.